

What are the physical and chemical properties of 5-(m-Tolyl)tetrazole?

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An In-depth Technical Guide to the Physical and Chemical Properties of 5-(m-Tolyl)tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(m-Tolyl)-1H-tetrazole is a heterocyclic aromatic organic compound that belongs to the tetrazole family. The tetrazole ring is considered a bioisostere for the carboxylic acid group in medicinal chemistry, which can enhance the metabolic stability and membrane permeability of drug candidates.[1][2][3] This attribute has led to the incorporation of the tetrazole moiety into numerous pharmaceutical compounds, including FDA-approved drugs.[2][4][5] 5-(m-Tolyl)tetrazole, specifically, serves as a crucial drug intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[6][7] This document provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of 5-(m-Tolyl)tetrazole, along with relevant experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

The physical and chemical characteristics of **5-(m-Tolyl)tetrazole** determine its behavior in chemical reactions and biological systems. The data presented below has been aggregated from various chemical databases. While experimental data is prioritized, computed values are also provided for a comprehensive profile.

General and Computed Properties



The following table summarizes the general identifiers and computed physicochemical properties of **5-(m-Tolyl)tetrazole**.

Property	Value	Source
IUPAC Name	5-(3-methylphenyl)-1H- tetrazole [8]	
Synonyms	5-(m-Tolyl)tetrazole, 5-(3- methylphenyl)-1h-tetrazole, 3- tolyl tetrazole	[8]
CAS Number	3441-00-7	[8]
Molecular Formula	C ₈ H ₈ N₄	[8]
Molecular Weight	160.18 g/mol	[8]
Exact Mass	160.074896272 Da	[8]
XLogP3	1.5	[8]
Hydrogen Bond Donor Count	1	[8]
Hydrogen Bond Acceptor Count	3	[8]
Rotatable Bond Count	1	[8]
Topological Polar Surface Area	54.5 Ų	[8]
pKa (Predicted)	4.29 ± 0.10	[9]

Experimental Physical Properties

Experimental data for **5-(m-Tolyl)tetrazole** is limited in publicly accessible literature. For comparative purposes, the experimental melting points of its isomers, **5-(o-Tolyl)tetrazole** and **5-(p-Tolyl)-1H-tetrazole**, are provided below.



Compound	Melting Point (°C)	Source
5-(o-Tolyl)tetrazole	151-154	[9]
5-(p-Tolyl)-1H-tetrazole	246-248	[10]
5-(p-Tolyl)-1H-tetrazole	248	[11]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **5-(m-Tolyl)tetrazole**. While a complete set of spectra for the meta isomer is not readily available, data for the closely related para isomer (5-(p-Tolyl)-1H-tetrazole) provides valuable reference points for expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table details the ¹H and ¹³C NMR spectral data for 5-(p-Tolyl)-1H-tetrazole, which is expected to be very similar to that of **5-(m-Tolyl)tetrazole**, with primary differences in the aromatic region splitting patterns.

Table: NMR Data for 5-(p-Tolyl)-1H-tetrazole (400 MHz, DMSO-d₆)[10]



Nucleus	Chemical Shift (δ, ppm) Description		
¹ H	16.67	1H, broad singlet (tetrazole N-H)	
¹H	7.85	2H, doublet (aromatic)	
¹H	7.34	2H, doublet (aromatic)	
¹H	2.32	3H, singlet (methyl C-H)	
13 C	155.58	Tetrazole C5	
13C	141.75	Aromatic C (quaternary, attached to -CH ₃)	
13C	130.47	Aromatic CH	
13C	127.42	Aromatic CH	
13C	121.90	Aromatic C (quaternary, attached to tetrazole)	
13C	21.55	Methyl C	

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The characteristic absorption bands for 5-substituted-1H-tetrazoles are listed below.

Table: General IR Data for 5-Aryl-1H-tetrazoles



Wavenumber (cm⁻¹)	Functional Group Vibration	Source	
~3200 (broad)	N-H stretching (from protonation of tetrazole ring) [12]		
2900-3000	C-H stretching (aromatic and methyl)	[10]	
1475-1689	Amide bond and tetrazole ring vibrations	[12]	
~1245	N=N stretching	[12]	

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 5-substituted 1H-tetrazoles, fragmentation often involves the loss of nitrogen molecules (N_2) or hydrazoic acid (HN_3).[13]

Table: Predicted Mass Spectrometry Data for **5-(m-Tolyl)tetrazole**

Ionization Mode	Expected m/z	Fragment Description	Source
ESI (+)	161.0821 ([M+H]+)	Protonated molecular ion	[8]
ESI (+)	132.0655	Loss of HN ₃ from protonated molecular ion	[13]
ESI (-)	159.0669 ([M-H] ⁻)	Deprotonated molecular ion	[8]
ESI (-)	131.0713	Loss of N ₂ from deprotonated molecular ion	[13]



Experimental Protocols

The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction.[2]

Synthesis of 5-(m-Tolyl)tetrazole via [3+2] Cycloaddition

This protocol is adapted from a general and widely used method for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[2][14]

Reaction Scheme: m-Tolunitrile + NaN₃ → **5-(m-Tolyl)tetrazole**

Materials:

- m-Tolunitrile
- Sodium azide (NaN₃)
- Ammonium chloride (NH₄Cl) or Zinc bromide (ZnBr₂) as a catalyst[2][14]
- N,N-Dimethylformamide (DMF) or water as a solvent[2][14]
- Hydrochloric acid (HCl) for acidification
- Ethyl acetate for extraction

Procedure:

- In a round-bottom flask, dissolve m-tolunitrile (1 equivalent) in DMF.
- Add sodium azide (1.2-1.5 equivalents) and ammonium chloride (1.2-1.5 equivalents).
- Heat the reaction mixture to 100-130 °C and stir for 12-24 hours.[15][16] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into water and acidify to a pH of 2-3 with 3M HCl to protonate the tetrazole.

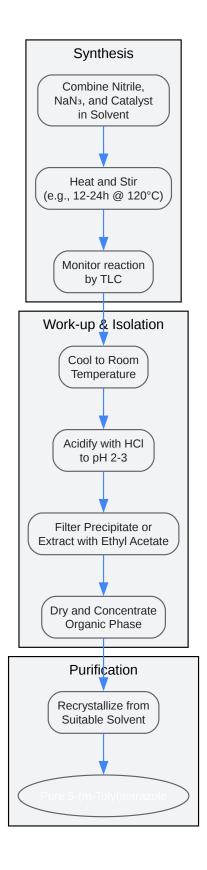


- The crude product may precipitate out of the solution. If it does, it can be collected by filtration.
- If no precipitate forms, extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- The crude **5-(m-Tolyl)tetrazole** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

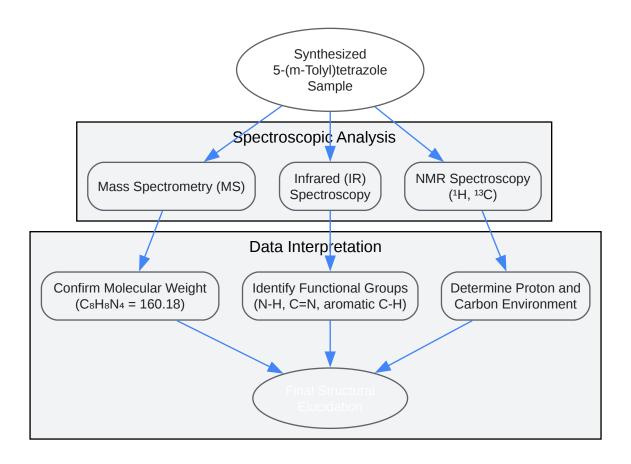
Visualization of Workflows Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of 5-substituted-1H-tetrazoles.









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